![molecular formula C10H13NO3S B2609548 Ethyl 2-propionamidothiophene-3-carboxylate CAS No. 864940-51-2](/img/structure/B2609548.png)
Ethyl 2-propionamidothiophene-3-carboxylate
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Overview
Description
Ethyl 2-propionamidothiophene-3-carboxylate is likely a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are known for their high biological activity and are often used in the synthesis of potentially biologically active molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds like Ethyl 2-Aminothiophene-3-Carboxylates have been synthesized using Gewald’s reaction . This involves subsequent diazotization and desamination reactions .Scientific Research Applications
Catalytic Reactions
Ethyl 2-propionamidothiophene-3-carboxylate has been studied for its role in catalytic reactions, such as the iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp3)–H bonds with organoborate reagents. This process involves stoichiometric experiments providing evidence for the involvement of an organoiron(III) species as a key intermediate for C–H activation and C–C bond formation (Ilies et al., 2017).
Organic Synthesis
In the field of organic synthesis, this compound is a crucial intermediate. For example, it acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu et al., 2003). Moreover, its derivatives have been prepared through an efficient one-pot, four-component reaction, showcasing the chemical's versatility in creating complex organic molecules (Teng et al., 2013).
Conductive Polymer Research
Research on poly(3,4-ethylenedioxythiophene) (PEDOT), a conductive polymer, also intersects with the applications of this compound. The morphology of PEDOT in the solid state has been extensively studied for its applications in electronic biomedical devices, emphasizing the importance of oxidative chemical and electrochemical polymerization (Martin et al., 2010).
Medicinal Chemistry
In medicinal chemistry, novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate derivatives and their metal complexes have been synthesized and examined for antibacterial activity against various pathogenic strains, showcasing the compound's potential as a precursor for pharmaceuticals (Altundas et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Thiophene derivatives, which ethyl 2-propionamidothiophene-3-carboxylate is a part of, have been known to exhibit a broad spectrum of biological activities .
Mode of Action
It is known that thiophene derivatives interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of biological effects, suggesting their involvement in multiple biochemical pathways .
Result of Action
Thiophene derivatives have been associated with a variety of biological activities, indicating that they can have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 2-(propanoylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-3-8(12)11-9-7(5-6-15-9)10(13)14-4-2/h5-6H,3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECLMWRRWFNCSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CS1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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